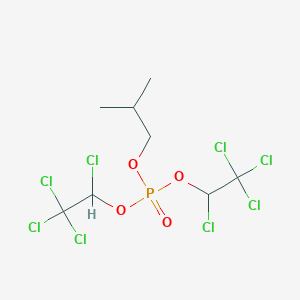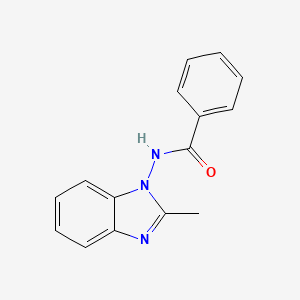
N-(2-Methyl-1H-benzimidazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-1H-benzimidazol-1-yl)benzamide is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological properties. Benzimidazole derivatives have been extensively studied due to their significant biological activities, including antimicrobial, anticancer, and antiviral properties . The structure of this compound consists of a benzimidazole ring fused with a benzamide moiety, making it a unique and valuable compound in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1H-benzimidazol-1-yl)benzamide typically involves the condensation of 2-methylbenzimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the reaction of 2-methylbenzimidazole with benzoyl isocyanate under mild conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality and scalability .
化学反応の分析
Types of Reactions
N-(2-Methyl-1H-benzimidazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring allows for substitution reactions with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, alkyl halides; reactions are carried out in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds with varied functional groups.
科学的研究の応用
N-(2-Methyl-1H-benzimidazol-1-yl)benzamide has a wide range of scientific research applications:
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2-Methyl-1H-benzimidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It interferes with the function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Methylbenzimidazole: A derivative with similar properties but lacking the benzamide moiety.
Benzoylbenzimidazole: Another derivative with a benzoyl group attached to the benzimidazole ring.
Uniqueness
N-(2-Methyl-1H-benzimidazol-1-yl)benzamide is unique due to its combined benzimidazole and benzamide structure, which enhances its biological activity and specificity. The presence of the benzamide moiety allows for additional interactions with molecular targets, making it a more potent compound compared to its analogs .
特性
CAS番号 |
64179-02-8 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC名 |
N-(2-methylbenzimidazol-1-yl)benzamide |
InChI |
InChI=1S/C15H13N3O/c1-11-16-13-9-5-6-10-14(13)18(11)17-15(19)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19) |
InChIキー |
JSJVAZLEJMXNEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2N1NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


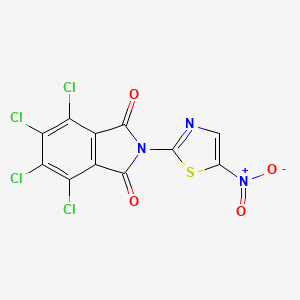

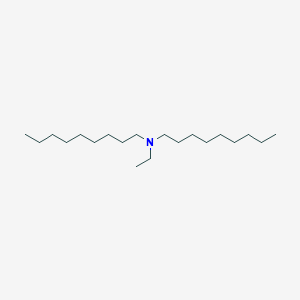
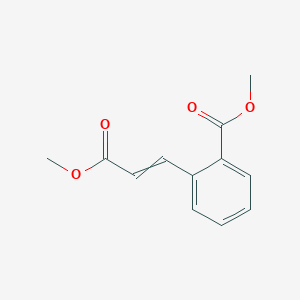
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
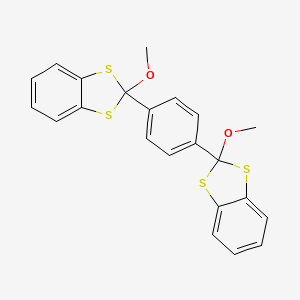

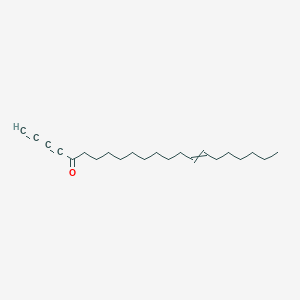
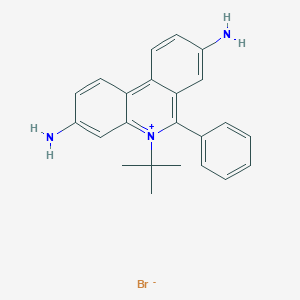
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)

